![molecular formula C14H10ClF3N2O2 B2932764 2-chloro-N-{[3-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide CAS No. 1023518-67-3](/img/structure/B2932764.png)
2-chloro-N-{[3-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-[[3-(trifluoromethoxy)phenyl]methyl]pyridine-3-carboxamide” is a compound that contains a trifluoromethyl group (TFM, -CF3) and a pyridine moiety . It is a type of nitrogen-containing heterocyclic carboxamide . The compound has a molecular formula of C29H28ClF3N4O2 and a molecular weight of 557.01 .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key steps is a Pd-catalyzed coupling reaction . The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group (-CF3), a pyridine ring, and a carboxamide group . The presence of these groups contributes to the unique physical-chemical properties of this compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Pd-catalyzed coupling reaction and subsequent hydrolysis . The trifluoromethyl group in the compound can undergo various transformations, including oxidations, aminations, halogenations, and C-C bond formations .Physical and Chemical Properties Analysis
The compound has a molecular weight of 557.01 and a predicted density of 1.34±0.1 g/cm3 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Glycine Transporter 1 Inhibition
One area of research has explored derivatives similar to "2-chloro-N-[[3-(trifluoromethoxy)phenyl]methyl]pyridine-3-carboxamide" for their potential as Glycine Transporter 1 (GlyT1) inhibitors. These compounds have shown promise in modulating glycine levels in the central nervous system, which is relevant for the development of treatments for CNS disorders. For example, Shuji Yamamoto et al. (2016) identified structurally diverse compounds with potent GlyT1 inhibitory activity, suggesting potential applications in neurological research and therapy (Yamamoto et al., 2016).
NF-kappaB and AP-1 Gene Expression Inhibition
Another research focus has been on the inhibition of NF-kappaB and AP-1 gene expression. M. Palanki et al. (2000) studied the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide derivatives as inhibitors of these transcription factors, which are critical in inflammation and cancer. This research suggests potential applications in developing anti-inflammatory and anticancer agents (Palanki et al., 2000).
Antibacterial and Antitubercular Activities
Compounds bearing the carboxamide group have also been synthesized for their antibacterial and antitubercular activities. S. Bodige et al. (2020) synthesized novel N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives and screened them for their effectiveness against bacterial infections, including tuberculosis. Some derivatives showed potency surpassing that of reference drugs like Pyrazinamide and Streptomycin, indicating potential applications in developing new antimicrobial agents (Bodige et al., 2020).
Synthesis and Catalytic Applications
The chemical structure of "2-chloro-N-[[3-(trifluoromethoxy)phenyl]methyl]pyridine-3-carboxamide" and its derivatives offer interesting applications in synthesis and catalysis. For example, research into polymorphic forms of related compounds has implications for material science, drug formulation, and the development of catalysts for chemical reactions. N. Özdemir et al. (2012) studied the concomitant polymorphism of a pyridine-2,6-dicarboxamide derivative, showcasing the impact of molecular structure on physical properties and reactivity (Özdemir et al., 2012).
Antidepressant and Nootropic Agents
The synthesis and pharmacological evaluation of related carboxamide compounds have revealed potential antidepressant and nootropic effects. Asha B. Thomas et al. (2016) synthesized and tested N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and related azetidinones, finding compounds with significant activity. This research points to the potential use of these compounds in developing treatments for depression and cognitive disorders (Thomas et al., 2016).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s suggested that the trifluoromethyl group (-cf3) in the molecule could play a crucial role in its interaction with its targets . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are thought to contribute to the biological activities of trifluoromethylpyridine (TFMP) derivatives .
Biochemical Pathways
It’s known that the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, plays a significant role in the synthesis of organoboron reagents, which could be related to the action of this compound .
Result of Action
It’s suggested that the compound could exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Action Environment
It’s known that the development of fluorinated organic chemicals, such as this compound, is becoming an increasingly important research topic due to their numerous applications in medicines, electronics, agrochemicals, and catalysis .
Eigenschaften
IUPAC Name |
2-chloro-N-[[3-(trifluoromethoxy)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O2/c15-12-11(5-2-6-19-12)13(21)20-8-9-3-1-4-10(7-9)22-14(16,17)18/h1-7H,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRLYRNUXCEHPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CNC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(ethylsulfanyl)-5-(3-methoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B2932681.png)
![5-benzyl-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2932682.png)
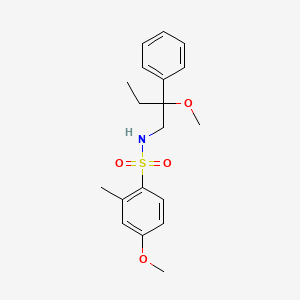
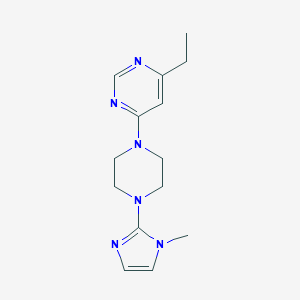
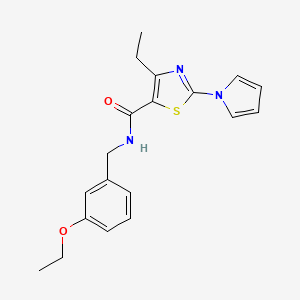
![(4-chlorophenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2932686.png)
![N-[3-(2-Methoxyphenyl)cyclobutyl]but-2-ynamide](/img/structure/B2932687.png)
![2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2932689.png)
![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2932690.png)
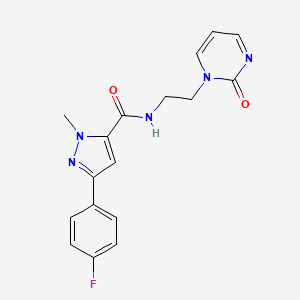
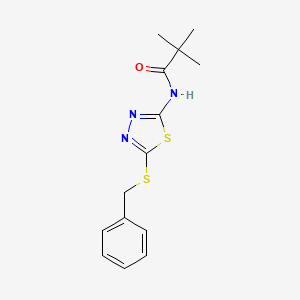
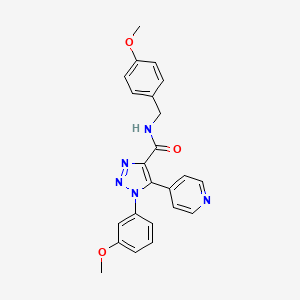
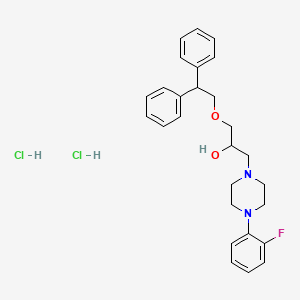
![methyl 2-amino-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2932700.png)
